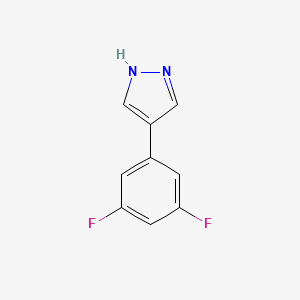

4-(3,5-difluorophényl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

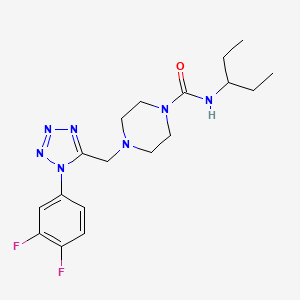

4-(3,5-difluorophényl)-1H-pyrazole : est une petite molécule organique de formule chimique suivante :

C21H14F2N2O2

.Applications De Recherche Scientifique

Chemistry: Used as a building block for more complex molecules.

Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).

Medicine: May have applications in drug discovery.

Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

Target of Action

The primary target of 4-(3,5-difluorophenyl)-1H-pyrazole is the Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 is a cell-surface receptor for fibroblast growth factors and plays an essential role in the regulation of embryonic development, cell proliferation, and differentiation .

Mode of Action

It is known to interact with its target, fgfr1 . The interaction between the compound and FGFR1 could result in changes in the receptor’s activity, potentially influencing cellular processes such as proliferation and differentiation .

Biochemical Pathways

Given its target, it is likely to impact pathways related to cell growth and differentiation, which are regulated by fgfr1 .

Result of Action

Given its target, FGFR1, it is likely to influence processes such as cell proliferation and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(3,5-difluorophenyl)-1H-pyrazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with FGFR1 .

Méthodes De Préparation

Voies de Synthèse::

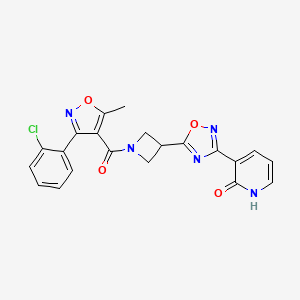

- Une voie de synthèse courante implique la cyclisation d'un précurseur approprié. Par exemple, le réarrangement de Dimroth peut être utilisé pour former le cycle pyrazole à partir d'un intermédiaire hydrazone approprié {_svg_1}.

- Une autre approche est la condensation directe du chlorure de 3,5-difluorobenzoyle avec l'hydrazine pour donner le composé pyrazole souhaité.

- Le réarrangement de Dimroth se produit généralement dans des conditions oxydantes en utilisant du diacétate d'iodobenzène dans le dichlorométhane .

- La réaction de condensation peut être réalisée dans divers solvants, tels que le DMF ou le DMSO, à des températures élevées.

- Les méthodes de production à l'échelle industrielle peuvent impliquer des procédés à flux continu ou des réactions par lots, en fonction du rendement et de la pureté souhaités.

Analyse Des Réactions Chimiques

Réactions::

Oxydation: Le composé peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés.

Substitution: Les substituants sur le cycle phényle peuvent être modifiés par des réactions de substitution nucléophile.

Réduction: La réduction du groupe carbonyle peut donner l'alcool correspondant.

Oxydation: Diacétate d'iodobenzène, agents oxydants.

Substitution: Halogénures d'alkyle, nucléophiles.

Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium.

- Oxydation: Dérivés du 4-(3,5-difluorophényl)-1H-pyrazole.

- Substitution: Composés pyrazole alkylés ou arylés.

- Réduction: Alcool this compound.

4. Applications de la Recherche Scientifique

Chimie: Utilisé comme unité de construction pour des molécules plus complexes.

Biologie: Étudié pour sa bioactivité potentielle (par exemple, comme inhibiteurs enzymatiques).

Médecine: Peut avoir des applications dans la découverte de médicaments.

Industrie: Utilisé dans la synthèse d'agrochimiques et de produits pharmaceutiques.

5. Mécanisme d'Action

- Le mécanisme d'action du composé dépend de ses cibles spécifiques. Par exemple, il peut interagir avec des récepteurs cellulaires ou des enzymes, affectant les voies biologiques.

Comparaison Avec Des Composés Similaires

- Des composés similaires comprennent d'autres pyrazoles, tels que le 1H-pyrazole et les pyrazoles substitués par 3,5-difluorophényle.

Propriétés

IUPAC Name |

4-(3,5-difluorophenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-8-1-6(2-9(11)3-8)7-4-12-13-5-7/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSJJZKQRHFLRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439106-66-8 |

Source

|

| Record name | 4-(3,5-difluorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488966.png)

![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)

![Ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2488971.png)

![N-(3-chloro-4-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2488974.png)

![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)

![2-(4-chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2488982.png)

![N-(2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2488987.png)

![ethyl 2-[(2Z)-2-[(2,3-dihydro-1,4-benzodioxine-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2488988.png)